2-[(Naphthalen-1-yl)oxy]pyridine
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Overview
Description
2-[(Naphthalen-1-yl)oxy]pyridine is an organic compound that features a pyridine ring bonded to a naphthalene moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]pyridine typically involves the reaction of naphthalen-1-ol with pyridine derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl alcohols .
Scientific Research Applications
2-[(Naphthalen-1-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)pyridine
- 2-(Naphthalen-1-yl)thiophene
- 2-(Naphthalen-1-yl)benzene
Uniqueness
2-[(Naphthalen-1-yl)oxy]pyridine is unique due to the presence of an oxygen atom linking the naphthalene and pyridine rings. This structural feature imparts distinct electronic and steric properties, making it different from other similar compounds .
Properties
CAS No. |
509073-87-4 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-naphthalen-1-yloxypyridine |
InChI |
InChI=1S/C15H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-11H |
InChI Key |
FHNIUGHYFXHDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=N3 |
Origin of Product |
United States |
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